3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Overview
Description
“3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1000932-18-2. It has a molecular weight of 216.18 . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14). This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound has a melting point of 66-69°C . It’s important to store this compound at room temperature .Scientific Research Applications
Synthesis and Application in Drug Development :
- An efficient synthesis of a potent PPARpan agonist using a similar compound, 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, was achieved. This process is significant for developing new drugs (Guo et al., 2006).
Biochemical Synthesis and Activity :
- β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs, were synthesized, including derivatives of the compound . Their anti-inflammatory activity and molecular docking experiments for COX-2 inhibition were explored, highlighting their potential in biochemical research (Dilber et al., 2008).
Chemo-Enzymatic Preparation for Antidepressants :
- The chemo-enzymatic preparation of (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor for antidepressants, using Porcine pancreas lipase as a biocatalyst, was reported. This process is crucial for producing optically pure compounds for pharmaceutical applications (Zhao et al., 2014).
Enantioselective Synthesis in Medicinal Chemistry :
- Enantioselective synthesis of 3-Aminopropanoic acid derivatives, related to the target compound, was achieved. This process is important in developing drugs with specific chirality, affecting their activity and metabolism (Arvanitis et al., 1998).
Mechanochemical Application in Pharmaceuticals :
- Mechanochemistry, involving prolonged milling, was studied on ibuprofen, closely related to the compound . This research provides insights into detoxification methods for expired pharmaceuticals and understanding drug degradation pathways (Andini et al., 2012).
Synthesis and Antimicrobial Activity :
- Synthesis of 1-Thiazolidin-4-ones from 2-(3-oxo-3-phenylpropanoyl)-3-(substituted aryl)-1-thiazolidin-4-ones shows the compound's potential in creating antimicrobial agents. This underlines the relevance of such compounds in developing new antibiotics (Gashaw et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURGVIXDCPSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.